Home > Products > Screening Compounds P14451 > 3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine
3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine -

3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine

Catalog Number: EVT-4665622
CAS Number:
Molecular Formula: C20H19N5
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-{methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description: This compound, also known as SSR504734, serves as a starting point for the development of novel GlyT1 inhibitors. [] SSR504734 exhibits GlyT1 inhibitory activity, and its structure is used as a template for introducing structural modifications to enhance potency. []

Relevance: SSR504734 shares a similar scaffold with 3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine, particularly the presence of a central amide linkage connected to a substituted phenyl ring and a piperidine ring. The research highlights that introducing heteroaromatic rings, such as the pyrazole and imidazole rings present in the target compound, led to increased GlyT1 inhibitory activity compared to SSR504734. []

Relevance: TP0439150 exhibits structural similarities to 3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine in several key aspects. Both compounds feature a central amide linkage connected to a substituted pyridine ring, a crucial structural motif for GlyT1 inhibitory activity. [] Additionally, both compounds possess a pyrazole ring linked to a phenyl ring, further contributing to their shared structural features. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound represents a structurally diverse backup compound to TP0439150, designed using CNS MPO guidelines for improved drug-likeness. [] It exhibits potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and effectively increases cerebrospinal fluid (CSF) glycine concentrations in rats. []

Relevance: Although structurally distinct from 3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine in terms of specific substituents and their arrangement, this compound shares a key chemical category - both are GlyT1 inhibitors. [] This highlights the exploration of diverse chemical structures in search of potent and drug-like GlyT1 inhibitors. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (TAS-116 analogue)

Compound Description: This compound is an analogue of TAS-116, a selective HSP90α and HSP90β inhibitor with oral bioavailability in mice. [] While not a direct analogue of TAS-116 itself, its X-ray cocrystal structure reveals a unique binding mode at the N-terminal ATP binding site of HSP90. []

Relevance: This compound shares the presence of a pyrazole ring with 3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine. Although their overall structures differ significantly due to different targets (HSP90 vs. GlyT1), the presence of this common heterocycle underscores its potential significance in medicinal chemistry. []

Properties

Product Name

3-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine

IUPAC Name

3-methyl-4-[[3-[3-(1-methylimidazol-2-yl)phenyl]pyrazol-1-yl]methyl]pyridine

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H19N5/c1-15-13-21-8-6-18(15)14-25-10-7-19(23-25)16-4-3-5-17(12-16)20-22-9-11-24(20)2/h3-13H,14H2,1-2H3

InChI Key

PEKBWTBCUBRUPE-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CN4C

Canonical SMILES

CC1=C(C=CN=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CN4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.